Pyrimidin-5-ylzinc bromide, 0.50 M in THF

Overview

Description

Synthesis Analysis

Pyrimidin-5-ylzinc bromide is packaged under Argon in resealable ChemSeal bottles . It is commonly used as a starting material for the synthesis of pyrimidinyl-containing molecules.Molecular Structure Analysis

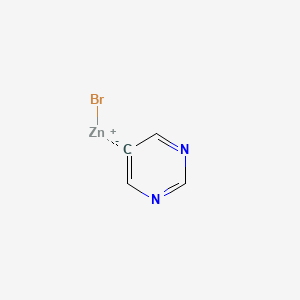

The molecular formula of Pyrimidin-5-ylzinc bromide is C4H3BrN2Zn . It has a molecular weight of 158.99 .Chemical Reactions Analysis

Pyrimidin-5-ylzinc bromide is a part of the family of organozinc compounds and has been widely used in organic synthesis due to its unique reactivity and selectivity. It is commonly used as a starting material for the synthesis of pyrimidinyl-containing molecules. Various methods for the synthesis of pyrimidines are described in the literature .Physical And Chemical Properties Analysis

Pyrimidin-5-ylzinc bromide is a liquid that reacts with water . It has a yellow to brown to black color . The physical properties of pyrimidine, a related compound, are also described. Pyrimidine is a colorless compound and a crystalline solid with a melting point of 22°C .Scientific Research Applications

Synthesis and Drug Development

Pyrimidin-5-ylzinc bromide is used in the synthesis of various pharmacologically active compounds. For instance, it plays a role in the development of cyclin-dependent kinase inhibitors, which have potential applications in cancer therapy. Studies on these inhibitors have shown promising results in terms of potency and cellular mode of action (Wang et al., 2004). Additionally, pyrimidin-5-yl compounds have been synthesized as new anticandidal agents, demonstrating significant activity against various Candida species (Kaplancıklı, 2011).

Antiproliferative and Antimicrobial Agents

Research has shown that pyrimidin-5-yl derivatives can be effective antiproliferative agents. For example, some pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have demonstrated antiproliferative activity on cancer cell lines, indicating potential applications in cancer treatment (Atapour-Mashhad et al., 2017). Moreover, various pyrimidin-5-yl derivatives have been explored for their antimicrobial properties. Studies indicate that these compounds have significant activity against different bacterial strains and are promising candidates for developing new antimicrobial agents (Chambhare et al., 2003).

Chemical Synthesis

Pyrimidin-5-ylzinc bromide is also instrumental in the field of chemical synthesis. It is used in the synthesis of various heterocyclic compounds, including those with potential applications in medicinal chemistry. For instance, it has been used in the synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones, showcasing its versatility in organic synthesis (Castagnolo et al., 2009).

Safety and Hazards

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

bromozinc(1+);5H-pyrimidin-5-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.BrH.Zn/c1-2-5-4-6-3-1;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKPLWAOLNGTMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=NC=N1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidin-5-ylzinc bromide, 0.50 M in THF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)